1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol
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Overview
Description
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol can be achieved through several routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability . This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, which is an antidepressant drug.
Trifluoromethylpyridine: A compound with applications in fungicides and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds .
Properties
Molecular Formula |
C11H9F3N2O |
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Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-16-10(17)6-9(15-16)7-3-2-4-8(5-7)11(12,13)14/h2-6,15H,1H3 |
InChI Key |
NPEZXHNHPFQFMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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